molecular formula C₁₉H₂₆O₈S B1140571 [(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate CAS No. 19131-06-7

[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate

Cat. No.: B1140571
CAS No.: 19131-06-7
M. Wt: 414.47
Attention: For research use only. Not for human or veterinary use.
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Description

[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₆O₈S and its molecular weight is 414.47. The purity is usually 95%.
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Biological Activity

The compound [(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate is a complex organic molecule with potential biological activities. This article reviews its molecular characteristics and biological implications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C₁₂H₂₀O₆
  • Molar Mass : 260.29 g/mol
  • CAS Number : 2595-05-3
  • Appearance : White to bright yellow crystals
  • Solubility : Slightly soluble in water and methanol; soluble in chloroform .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:

  • Case Study : A study on related dioxolane derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Cytotoxic Effects

Certain derivatives have shown cytotoxic effects against cancer cell lines:

  • Findings : Tests on human cancer cell lines revealed that modifications in the dioxolane structure can enhance cytotoxicity. The compound's ability to induce apoptosis was noted as a key factor in its anticancer potential .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Research Insight : Inhibition assays showed that it could inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit certain glycosidases, which are critical for carbohydrate metabolism .

The biological activity of this compound is attributed to its structural features:

  • Dioxolane Ring : The presence of the dioxolane ring contributes to its interaction with biological macromolecules.
  • Sulfonate Group : The sulfonate moiety enhances solubility and may facilitate interactions with target proteins or enzymes.
  • Hydrophobic Regions : The hydrophobic portions of the molecule allow for membrane penetration and interaction with lipid bilayers.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicInduces apoptosis in cancer cells
Enzyme InhibitionInhibits glycosidases

Properties

IUPAC Name

[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)27-15-14(13-10-22-18(2,3)24-13)23-17-16(15)25-19(4,5)26-17/h6-9,13-17H,10H2,1-5H3/t13-,14+,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVFLADZRUACHW-ZHCJQAHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H](O[C@H]3[C@@H]2OC(O3)(C)C)[C@H]4COC(O4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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